2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride
Overview
Description
2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3. It is a derivative of piperidine and contains an aminomethyl group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with formaldehyde to form 4-(aminomethyl)piperidine, followed by the addition of acetonitrile to produce the target compound. The reaction conditions typically include the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is used as a reagent in various chemical reactions and as a precursor in the development of new materials.
Mechanism of Action
2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride is similar to other piperidine derivatives, such as 2-[3-(aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride and 2-[4-(aminomethyl)piperidin-1-yl]ethanol. it is unique in its chemical structure and reactivity, which makes it suitable for specific applications that other compounds may not be able to fulfill.
Comparison with Similar Compounds
2-[3-(aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride
2-[4-(aminomethyl)piperidin-1-yl]ethanol
2-[4-(aminomethyl)piperidin-1-yl]acetic acid
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]acetonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c9-3-6-11-4-1-8(7-10)2-5-11;;/h8H,1-2,4-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVWBOVZEOLNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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